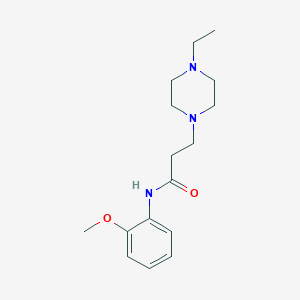

![molecular formula C16H21N5O2S B5551053 (4aS*,7aR*)-1-(1H-imidazol-4-ylmethyl)-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5551053.png)

(4aS*,7aR*)-1-(1H-imidazol-4-ylmethyl)-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(4aS*,7aR*)-1-(1H-imidazol-4-ylmethyl)-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide" is a member of the imidazo[1,2-a]pyridines and pyrazines family, known for their complex heterocyclic structures. These compounds are of interest in synthetic organic chemistry due to their potential pharmacological properties and their use as fluorogenic dyes and in materials science (Zaitseva et al., 2020).

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridines and pyrazines typically involves palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles. This method provides a facile pathway to these compounds, allowing for substitutions at key positions on the heterocyclic ring (Rosenberg et al., 2012). Another approach involves the oxidation of 4-arylidene-2-methyl-1H-imidazol-5(4H)-ones with selenium dioxide to form six-membered imide rings, indicating the versatility in synthetic strategies for accessing these scaffolds (Zaitseva et al., 2020).

Molecular Structure Analysis

The structure of imidazo[1,2-a]pyridines and pyrazines is characterized by their bicyclic amidines (BCAs), which are formed under specific conditions, such as high temperatures or with strong dehydrating agents. Theoretical studies have provided insights into the mechanisms of BCA formation, revealing the complexity of these molecular structures (Contreras‐Torres & Basiuk, 2006).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines and pyrazines undergo various chemical reactions, showcasing a broad range of functionalization possibilities. These include regioselective metalation, allowing for the synthesis of functionalized derivatives, demonstrating the compounds' versatility in synthetic chemistry (Board et al., 2009).

Physical Properties Analysis

The physical properties of these compounds, such as their crystalline structure and solubility, play a significant role in their applications. Single-crystal X-ray analysis confirms the structure of these compounds, providing essential data for further modifications and applications (Adib et al., 2008).

Chemical Properties Analysis

The chemical properties of imidazo[1,2-a]pyridines and pyrazines, including their reactivity with various reagents and their potential as fluorogenic dyes, highlight their significance in both synthetic organic chemistry and materials science. Their ability to undergo a wide range of chemical reactions makes them valuable scaffolds for the development of new compounds with varied applications (Zaitseva et al., 2020).

Scientific Research Applications

Fluorescent Sensors and Detection

A study by Liu Li et al. (2018) explored the development of a novel fluorescence sensor for hydrazine detection, utilizing a compound structure similar to the chemical . This sensor operates through a reaction mechanism where the fluorescent quenching group within the sensor reacts with hydrazine, forming a pyrazole and enabling fluorescent turn-on signaling. This method allows for the selective detection of hydrazine in various environments, showcasing the potential of similar structures in environmental monitoring and safety applications (Liu Li et al., 2018).

Anticancer Research

The compound's structural motif, particularly the imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines segments, have been synthesized and evaluated for their potential anticancer activities. Carroll Temple and colleagues (1987) developed routes for the synthesis of these compounds, showing significant antitumor activity in mice models. This research highlights the compound's relevance in designing new anticancer agents, emphasizing its role in the accumulation of cells at mitosis (Carroll Temple et al., 1987).

Synthesis of Functionalized Derivatives

J. Board and colleagues (2009) demonstrated the regioselective metalation of imidazo[1,5-a]pyrazines, leading to a variety of functionalized derivatives. This study shows the compound's versatility in chemical synthesis, offering pathways to new molecules with potential applications in pharmaceuticals and material sciences (J. Board et al., 2009).

Photophysical Properties

Research by E. Zaitseva et al. (2020) on the oxidation of related compounds with selenium dioxide revealed the formation of structures that exhibit significant shifts in absorption and emission spectra. These findings suggest applications in the development of new fluorogenic dyes for biochemical and industrial purposes (E. Zaitseva et al., 2020).

properties

IUPAC Name |

(4aR,7aS)-4-(1H-imidazol-5-ylmethyl)-1-(pyridin-2-ylmethyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2S/c22-24(23)10-15-16(11-24)21(9-14-7-17-12-19-14)6-5-20(15)8-13-3-1-2-4-18-13/h1-4,7,12,15-16H,5-6,8-11H2,(H,17,19)/t15-,16+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTZJMLLAWADQLE-CVEARBPZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2CS(=O)(=O)CC2N1CC3=CC=CC=N3)CC4=CN=CN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@H]2CS(=O)(=O)C[C@H]2N1CC3=CC=CC=N3)CC4=CN=CN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4aS*,7aR*)-1-(1H-imidazol-4-ylmethyl)-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-tert-butyl-N-[2-(2-chloro-6-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5550974.png)

![8-(2-ethylisonicotinoyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5550978.png)

![N,N-dimethyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5550984.png)

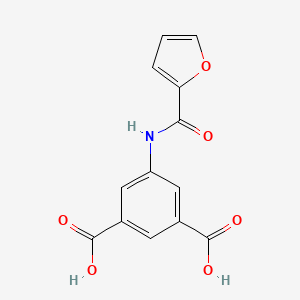

![dimethyl 5-[(phenylacetyl)amino]isophthalate](/img/structure/B5550985.png)

![9-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5550991.png)

![8-fluoro-N-(2-methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-quinolinecarboxamide](/img/structure/B5550999.png)

![2,2-dimethylpropyl 4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxylate](/img/structure/B5551001.png)

![9-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5551017.png)

![16-acetyl-9-methyl-13-(1H-pyrrol-2-ylmethylene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B5551021.png)

![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5551036.png)

![8-[3-(trifluoromethyl)benzyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5551039.png)

![1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-4-(4H-1,2,4-triazol-4-yl)piperidine](/img/structure/B5551060.png)